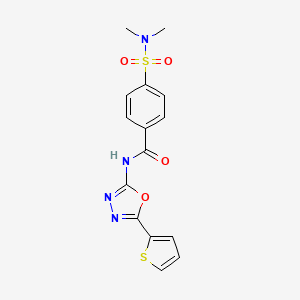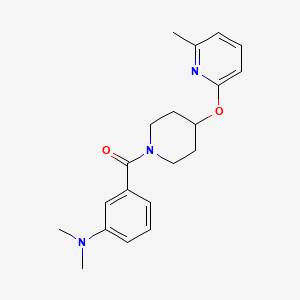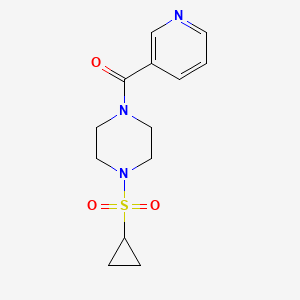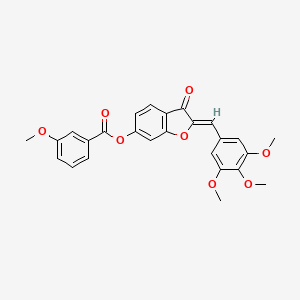![molecular formula C13H14FN3O2 B2939732 3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1500632-52-9](/img/structure/B2939732.png)
3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which includes a triazaspiro core and a fluorobenzyl group. The presence of the fluorine atom in the benzyl group enhances its chemical stability and biological activity, making it a valuable candidate for various applications.
作用机制
Target of Action
The primary target of 3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is related to its anticonvulsant activity . .
Mode of Action
It is suggested that the compound’s anticonvulsant activity is enhanced by the incorporation of fluoro or trifluoromethyl substituents
Biochemical Pathways
The specific biochemical pathways affected by 3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4Given its anticonvulsant activity, it may be inferred that it interacts with pathways related to neuronal excitability .
Result of Action
The compound has been tested for its anticonvulsant activity in the maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests . The most active were N-benzyl derivatives with fluoro and trifluoromethyl substituents . .
生化分析
Biochemical Properties
It has been synthesized and tested for its anticonvulsant activity The compound’s anticonvulsant activity suggests that it may interact with enzymes, proteins, and other biomolecules involved in neuronal signaling pathways
Cellular Effects
Its anticonvulsant activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione vary with different dosages in animal models. The compound has been tested for its anticonvulsant activity in the maximal electroshock (MES) model at a dose of 100 mg/kg in mice
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable benzylamine derivative, followed by its reaction with a triazaspiro intermediate. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles like amines, thiols, or halides; reactions are carried out in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products. Substitution reactions result in the replacement of the fluorine atom with the corresponding nucleophile .
科学研究应用
3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
相似化合物的比较
Similar Compounds
2-azaspiro[4.4]nonane-1,3-dione: Shares a similar spirocyclic structure but lacks the fluorobenzyl group.
3-(2-Chloro-4-fluorobenzyl)-1,3-diazaspiro[4.4]nonane-2,4-dione: Contains a chloro and fluorobenzyl group, offering different chemical properties and biological activities.
6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole: Another fluorinated compound with a different core structure, used in similar research applications.
Uniqueness
The uniqueness of 3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione lies in its specific combination of a triazaspiro core and a fluorobenzyl group. This structure imparts distinct chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c14-10-3-1-9(2-4-10)7-17-11(18)13(16-12(17)19)5-6-15-8-13/h1-4,15H,5-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSMHBVKXQWVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2939649.png)

![N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2939651.png)

![4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2939657.png)
![2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole](/img/structure/B2939658.png)
![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2939660.png)
![1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B2939661.png)
![N-[4-(3-chloropropoxy)phenyl]acetamide](/img/structure/B2939662.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939665.png)
![methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B2939667.png)

![3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2939670.png)
